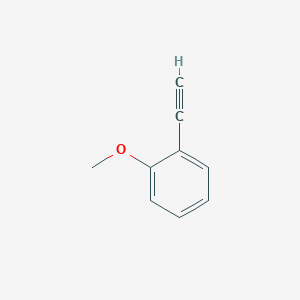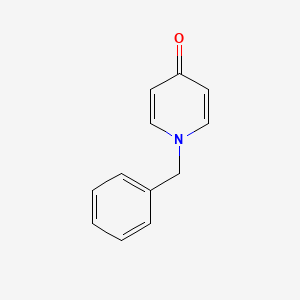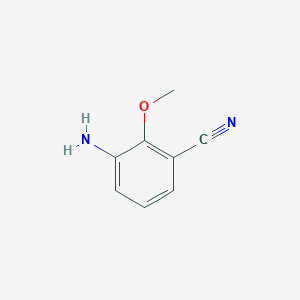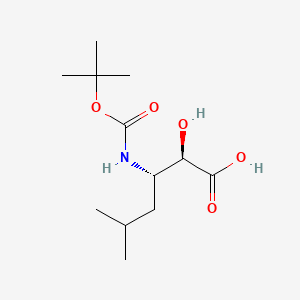
1-Ethynyl-2-methoxybenzene
Vue d'ensemble
Description
1-Ethynyl-2-methoxybenzene, also known as 2-Ethynylanisole, is an acetylene derivative . It has a molecular formula of C9H8O and a molecular weight of 132.16 .
Synthesis Analysis
1-Ethynyl-2-methoxybenzene can be synthesized by reacting 2-iodoanisole with trimethylsilylacetylene followed by the deprotection of the trimethylsilyl group . It may also be used in the synthesis of 1,4-bis (2-methoxyphenyl)-2-methylbenzene .Molecular Structure Analysis
The molecular structure of 1-Ethynyl-2-methoxybenzene consists of a benzene ring with an ethynyl (C≡CH) and a methoxy (OCH3) group attached to it .Chemical Reactions Analysis
1-Ethynyl-2-methoxybenzene, being an acetylene derivative, can participate in various chemical reactions. For instance, its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts .Physical And Chemical Properties Analysis
1-Ethynyl-2-methoxybenzene is a colorless to light yellow to light orange clear liquid . It has a boiling point of 197 °C, a density of 1.022 g/mL at 25 °C, and a refractive index of n20/D 1.5720 .Applications De Recherche Scientifique
Synthesis and Characterization in Chemistry
Acetylide-functionalised aromatic ligands and platinum complexes : A series of rigid rod protected and terminal dialkynes, including derivatives of methoxybenzene, were synthesized. These new acetylide-functionalised ligands and platinum(II) σ-acetylide complexes show substantial donor–acceptor interaction and photoluminescence, indicating potential applications in materials science (Khan et al., 2003).
Polymerization processes : 1-Ethynyl-2-methoxybenzene derivatives participate in homo- and copolymerization reactions, producing poly(aryleneethynylenevinylene) π-conjugated homopolymers with high regio- and stereoselectivity. These polymers have potential applications in the field of conductive materials (Pasquini et al., 2009).
Novel cross-linking polymers : Research has explored the formation of novel cross-linking poly(ethylene oxide) grafted poly(1-hydroxy-2-methoxyphenol) copolymers. These copolymers exhibit enhanced thermal stability and blue light-emission properties, suggesting their use in advanced material applications (Huang et al., 2012).
Environmental and Analytical Chemistry
Atmospheric reactions and pollutants : Methoxybenzene, a compound related to 1-Ethynyl-2-methoxybenzene, is considered a potential air pollutant. Studies on its reaction with ozone provide insights into environmental impacts and atmospheric chemistry (Sun et al., 2016).
Analytical methods for detection : Advanced analytical methods have been developed for the determination of methoxyhydroxybenzene in biological material, offering techniques that could be applicable to related compounds like 1-Ethynyl-2-methoxybenzene (Chernova et al., 2020).
Electrochemical studies : Electrochemical reduction studies of methoxychlor, a derivative of methoxybenzene, reveal mechanistic insights that could be relevant for understanding the electrochemical behavior of similar compounds (McGuire & Peters, 2016).
Advanced Material Applications
Optoelectronic properties : Research on cross-linked poly(p-phenylene ethynylene)s, involving derivatives of methoxybenzene, highlights their interesting optoelectronic properties. These materials, with potential applications in electronics and photonics, were synthesized using palladium-catalyzed polycondensation (Hittinger et al., 2004).
Spectroscopic properties in organic chemistry : Studies on the synthesis and spectroscopic properties of 1,3,5-tris(arylalkynyl)-2,4,6-trimethoxybenzenes reveal insights into the electronic interactions within these molecules, which could inform the development of new materials with tailored optical properties (Hennrich, 2004).
Safety and Hazards
1-Ethynyl-2-methoxybenzene is classified as a combustible liquid (H227). It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
Mécanisme D'action
Target of Action
It is known that this compound is an aromatic acetylene derivative , which suggests that it may interact with a variety of biological targets, including enzymes and receptors, depending on its specific chemical structure and properties.
Biochemical Pathways
It has been reported that this compound can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This suggests that it may participate in cycloaddition reactions, which are key steps in many biochemical pathways.
Pharmacokinetics
Its physical properties, such as its boiling point (197 °c), density (1022 g/mL at 25 °C), and refractive index (n20/D 15720), suggest that it may have certain bioavailability characteristics .
Propriétés
IUPAC Name |
1-ethynyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOVULIWACVAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311854 | |
| Record name | 1-Ethynyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2-methoxybenzene | |
CAS RN |
767-91-9 | |
| Record name | 1-Ethynyl-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynyl-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)





![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)


